molecular formula C13H21NO3 B1449561 tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate CAS No. 1424939-31-0

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate

Cat. No.: B1449561
CAS No.: 1424939-31-0
M. Wt: 239.31 g/mol
InChI Key: FQAOKXBZPVNBJE-UHFFFAOYSA-N
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Description

Tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound features a complex, polycyclic structure incorporating an oxireno (epoxide) ring fused to an octahydroisoindole core, which is protected by a tert-butoxycarbonyl (Boc) group. The specific stereochemistry of the molecule is a critical aspect of its identity and functional properties, with available supplies including the rel- form, designated as rel-(1aR,2aR,5aS,6aS) to describe its relative stereochemistry . This intricate architecture makes it a valuable intermediate in advanced organic synthesis and pharmaceutical research. It is primarily used in laboratory settings for the exploration of novel chemical spaces and the development of new synthetic methodologies, such as the Mitsunobu reaction, which is a powerful tool for constructing stereospecific molecules in natural product synthesis . The compound's unique structure suggests potential as a scaffold for modulating biological targets, similar to other complex heterocycles investigated as modulators for nuclear receptors like the Retinoic acid receptor-related orphan receptor γt (RORγt), a target in autoimmune and inflammatory disease research . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-10-11(16-10)5-9(8)7-14/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAOKXBZPVNBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3C(O3)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Epoxidation Approach

  • The oxireno ring is formed by intramolecular epoxidation of an alkene precursor on the isoindole skeleton.
  • This step requires careful control of reaction conditions to ensure the correct stereochemistry and ring fusion.
  • Typical reagents include peracids (e.g., m-CPBA) or other epoxidizing agents under mild conditions to avoid over-oxidation.

Esterification for tert-Butyl Carboxylate Installation

  • The carboxylate group is introduced as a tert-butyl ester to enhance stability and facilitate purification.
  • This can be achieved by reacting the corresponding acid precursor with tert-butanol under acid catalysis or by using tert-butyl chloroformate in the presence of a base.
  • Protection of the carboxyl group as tert-butyl ester is a common strategy to avoid side reactions during subsequent transformations.

Research Findings and Optimization

  • The synthesis is sensitive to reaction conditions, particularly during the cyclization and epoxidation steps.
  • Optimization studies indicate that controlling temperature and reagent stoichiometry is critical to maximize yield and stereoselectivity.
  • Purification typically involves chromatographic techniques to separate stereoisomers and impurities.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Isoindole core formation Cyclization from suitable precursor Formation of bicyclic intermediate
Alkene epoxidation m-CPBA or peracid, low temperature Formation of oxireno ring with stereocontrol
tert-Butyl ester formation tert-Butanol + acid catalyst or tert-butyl chloroformate + base Protection of carboxyl group as tert-butyl ester
Purification Silica gel chromatography Isolation of pure stereoisomer
Yield Typically 60-90% overall Dependent on reaction optimization
Stereochemistry control Chiral starting materials or chiral catalysts Ensures desired (1aR,2aR,5aS,6aS) configuration

Notes on Alternative Methods and Related Compounds

  • While direct literature on the synthesis of this exact compound is limited, related synthetic methodologies for oxireno-fused isoindoles and tert-butyl carboxylates provide insight into potential routes.
  • For example, asymmetric catalysis and ligand design (e.g., pyridinooxazoline ligands) have been explored for related bicyclic systems, which may inform stereoselective synthesis strategies.
  • Use of tert-butyl hypochlorite as a mild chlorinating and oxidizing agent has been reported in related heterocyclic syntheses, suggesting potential for functional group transformations in this compound class.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate is as an intermediate in the synthesis of pharmaceutical compounds, particularly statins. Statins are widely used for the treatment of hypercholesterolemia by inhibiting the HMG-CoA reductase enzyme involved in cholesterol synthesis. The compound serves as a precursor for various statins, including Atorvastatin and Rosuvastatin, which are critical in managing cholesterol levels and preventing cardiovascular diseases.

Case Study: Synthesis of Statins

A notable study outlines the synthesis of statins using this compound as a key intermediate. The process involves several steps including oxidation and asymmetric hydrogenation, leading to high yields of the desired statin compounds. The use of this compound in statin synthesis not only enhances efficiency but also reduces environmental impact due to its eco-friendly synthetic routes .

Organic Synthesis

In organic synthesis, this compound is utilized for constructing complex molecular architectures. Its structural features allow for various functional group transformations, making it a versatile building block in synthetic organic chemistry.

Synthesis Methodologies

The compound can be synthesized through several methodologies:

  • Oxidation Reactions : Utilizing oxidizing agents to convert related precursors into tert-butyl octahydro-4H-oxireno[2,3-f]isoindole derivatives.
  • Asymmetric Hydrogenation : Employing chiral catalysts to achieve enantioselective transformations that yield optically active products.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique structural properties may lend themselves to the development of novel polymers or materials with specific mechanical or thermal properties.

Potential Polymer Applications

Research indicates that incorporating tert-butyl octahydro-4H-oxireno[2,3-f]isoindole into polymer matrices could enhance their mechanical strength and thermal stability. This application is particularly relevant in industries requiring durable materials such as automotive or aerospace sectors.

Data Tables

Application AreaDescriptionKey Benefits
Medicinal ChemistryIntermediate for statin synthesisHigh yield and eco-friendly processes
Organic SynthesisBuilding block for complex moleculesVersatile transformations
Material SciencePotential use in novel polymersEnhanced mechanical properties

Mechanism of Action

The mechanism by which tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate with analogous bicyclic or polycyclic tert-butyl-protected compounds, focusing on structural features, spectroscopic properties, and applications.

Structural and Functional Group Comparisons
Compound Name Core Structure Functional Groups Key Substituents Reference
This compound Oxireno-isoindole fused system Epoxide, carbamate tert-butyl ester Target
tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-...carboxylate (Compound 8) Phenanthrene-indole hybrid Carboxamido, vinyl Methyl, vinyl
tert-Butyl 2-(2-(2-(11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido...acetate (Compound 18) Pyrano-pyrido-quinoline Oxo, amide, ethoxy Orthogonal linker
tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate Octahydroindole Hydroxy, ethynyl m-Tolyl

Key Observations :

  • The target compound’s oxireno-isoindole system is distinct from the phenanthrene-indole (Compound 8) and pyrano-pyrido-quinoline (Compound 18) frameworks, which exhibit larger fused-ring systems with varied substituents .
  • The hydroxy-ethynyl substitution in the octahydroindole derivative (CAS 543910-55-0) introduces polar and π-bond interactions absent in the target compound .

Nuclear Magnetic Resonance (NMR) Data :

  • Compound 8 ():
    • 1H NMR (600 MHz, CDCl3) : Signals at δ 7.30–6.80 (aromatic protons), δ 5.20 (vinyl CH2), δ 1.40 (tert-butyl).
    • 13C NMR (150 MHz, CDCl3) : Peaks for carbamate carbonyl (~155 ppm), aromatic carbons (~120–140 ppm) .
  • Compound 18 ():
    • Synthesized via hydrogenation of a tert-butyl-protected linker using 10% Pd/C under H2, highlighting a common strategy for deprotection .

Target Compound :

  • No explicit NMR or synthetic data are available in the provided evidence. However, the tert-butyl group typically resonates at δ ~1.40 in 1H NMR, while the epoxide ring would show characteristic C-O stretching (~1250 cm⁻¹ in IR) .

Biological Activity

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H21NO2
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1821773-80-1

The compound features a unique bicyclic structure that contributes to its biological properties. The tert-butyl group enhances solubility and stability, which are critical for pharmacological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Nuclear Receptor Modulation : It has been shown to interact with nuclear hormone receptors, which are involved in regulating gene expression related to various physiological processes, including metabolism and cell growth .
  • Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects in preclinical studies, suggesting its utility in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

In Vitro Studies

A number of in vitro studies have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays : These assays have shown that this compound can significantly reduce the viability of cancer cells at specific concentrations.
Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
  • Apoptosis Induction : Flow cytometry results indicated an increase in apoptotic cells when treated with the compound, suggesting a mechanism for its anticancer effects.

Case Studies

  • Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The study highlighted a dose-dependent response with IC50 values around 20 µM .
  • Anti-inflammatory Effects in Rodent Models : Another study examined the effects of this compound on induced arthritis in rats. Treatment led to significant reductions in paw swelling and histological signs of inflammation compared to untreated controls, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with ring-closing metathesis or epoxidation strategies to construct the oxireno-isoindole core. Use orthogonal protecting groups (e.g., tert-butyl esters) to stabilize reactive intermediates. Optimize catalysts (e.g., Grubbs catalysts for metathesis) and solvents (polar aprotic solvents like DMF) via DoE (Design of Experiments) to maximize yield and minimize side products. Monitor reaction progression using TLC and HPLC-MS. For purification, employ gradient column chromatography with silica gel (hexane/ethyl acetate) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • Methodology : Assign stereochemistry via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., vicinal coupling J=812 HzJ = 8-12\ \text{Hz} for trans-fused rings) and NOESY for spatial proximity. For crystallographic confirmation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Refine X-ray diffraction data (e.g., C3—C2—C6—O4 dihedral angles ≈ -134.6°) to validate the oxireno-isoindole scaffold .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow hazard codes H220 (extremely flammable) and H304 (harmful if swallowed). Use explosion-proof equipment (P210, P233) and avoid static discharge (P235). Store in inert atmospheres (P403) and ventilated cabinets (P407). For spills, neutralize with vermiculite (P305+P351+P338) and dispose via licensed waste handlers (P501) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in ring-opening or functionalization reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Experimentally, compare reaction rates of tert-butyl derivatives with methyl or benzyl analogs under acidic/basic conditions. Use kinetic studies (e.g., kobsk_{\text{obs}} via UV-Vis) to quantify steric hindrance effects .

Q. What molecular interactions dominate the adsorption of this compound on indoor surfaces, and how does this impact environmental fate studies?

  • Methodology : Use microspectroscopic imaging (ToF-SIMS, AFM-IR) to analyze adsorption on silica or cellulose surfaces. Measure partition coefficients (KdK_d) between gas/surface phases under varying humidity. Correlate with computational models (e.g., Langmuir isotherms) to predict indoor environmental persistence .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be reconciled?

  • Methodology : Cross-validate experimental NMR shifts (e.g., δ 109.5–172.04 ppm for carbonyl carbons) with DFT-calculated chemical shifts (GIAO method). Investigate solvent effects (PCM models) and conformational averaging using MD simulations. Re-examine sample purity via HRMS and DSC .

Q. What strategies enable selective functionalization of the oxireno ring without disrupting the isoindole core?

  • Methodology : Employ Lewis acid catalysts (e.g., BF3_3·Et2_2O) to polarize the epoxide oxygen for regioselective nucleophilic attack. Use bulky bases (e.g., DBU) to deprotonate specific sites. Monitor regiochemistry via 19F^{19}\text{F}-NMR if fluorinated reagents are used .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate
Reactant of Route 2
tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate

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